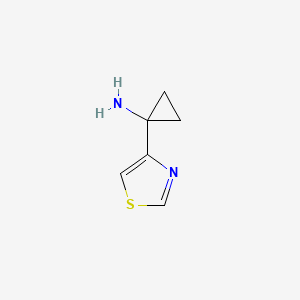

1-(1,3-thiazol-4-yl)cyclopropan-1-amine

Description

1-(1,3-Thiazol-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring directly bonded to the 4-position of a 1,3-thiazole heterocycle. The thiazole moiety contains sulfur and nitrogen atoms, conferring unique electronic properties, while the cyclopropane ring introduces steric strain and conformational rigidity. This compound is cataloged in building-block libraries (e.g., Enamine Ltd) as a dihydrobromide salt (C₆H₁₀Br₂N₂S, MW 302.03 g/mol) . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for synthesizing bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSAMNJINZUZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CSC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-thiazol-4-yl)cyclopropan-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The thiazole ring and cyclopropane moiety contribute to its reactivity and interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of CHNS and a molecular weight of approximately 168.21 g/mol. Its structure is characterized by the presence of a cyclopropane ring attached to a thiazole ring, which is known for conferring diverse biological activities.

This compound exerts its effects through several biochemical mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, thereby affecting cellular signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurological disorders.

- Antimicrobial Activity : The thiazole moiety is often associated with antibacterial properties, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The compound activates specific signaling pathways that lead to programmed cell death, highlighting its potential as an anticancer agent .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 ± 2.5 | Induction of apoptosis |

| CEM | 12.8 ± 1.9 | Activation of apoptotic pathways |

| L1210 | 20.3 ± 3.1 | Inhibition of kinase activity |

Antimicrobial Activity

The compound's thiazole ring contributes to its antimicrobial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antibiotic agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to elucidate its specific mechanisms.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The most potent derivative showed an IC value significantly lower than that of standard chemotherapeutic agents, indicating enhanced efficacy against resistant cancer types .

Antimicrobial Evaluation

A recent publication in Antibiotics assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

1-(Pyrimidin-2-yl)cyclopropan-1-amine

- Structure : Pyrimidine (6-membered ring with two nitrogen atoms) replaces thiazole.

- Molecular Formula : C₇H₁₀N₃

- Molecular Weight : 136.18 g/mol (free base); salts include hydrochloride (C₇H₁₁ClN₃, MW 172.64 g/mol) .

- Key Differences : The pyrimidine ring is more electron-deficient than thiazole, enhancing reactivity in nucleophilic aromatic substitution. This property is exploited in kinase inhibitor design .

4-Cyclopropyl-1,3-thiazol-2-amine

Structural and Functional Data Table

Structure-Activity Relationship (SAR) Considerations

- Thiazole vs. Pyrimidine : Thiazole’s sulfur participates in hydrogen bonding, while pyrimidine’s nitrogen-rich structure favors interactions with ATP-binding pockets .

- Cyclopropane Rigidity : Conformational restraint improves target binding affinity but may reduce solubility, necessitating salt forms (e.g., dihydrobromide) .

- Fluorine Substitution : Enhances bioavailability and resistance to oxidative metabolism, critical for CNS-active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.